molecular formula C18H17N3O4S B2817385 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide CAS No. 872594-22-4

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide

Cat. No.: B2817385
CAS No.: 872594-22-4
M. Wt: 371.41
InChI Key: YIPYOYISHWWBBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 2,3-dihydro-1,4-benzodioxin core linked to an acetamide moiety, with a sulfanyl bridge connecting to a 1-[(furan-2-yl)methyl]-substituted imidazole ring. The furan-methyl group introduces moderate polarity, while the benzodioxin and imidazole rings contribute to aromatic interactions. Although specific pharmacological data are unavailable in the provided evidence, its design aligns with bioactive molecules targeting inflammation, microbial infections, or kinase inhibition .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S/c22-17(20-13-3-4-15-16(10-13)25-9-8-24-15)12-26-18-19-5-6-21(18)11-14-2-1-7-23-14/h1-7,10H,8-9,11-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIPYOYISHWWBBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NC=CN3CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxin ring, followed by the introduction of the furan and imidazole rings through various coupling reactions. Common reagents used in these reactions include halogenated intermediates, metal catalysts, and base or acid conditions to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups like halides or amines.

Scientific Research Applications

Medicinal Chemistry and Anti-Diabetic Applications

Recent studies have highlighted the synthesis of compounds related to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide for their anti-diabetic properties. A series of derivatives have been synthesized and evaluated for their ability to inhibit α-glucosidase, an enzyme that plays a critical role in carbohydrate metabolism. These compounds demonstrated promising results in reducing blood glucose levels, indicating their potential as therapeutic agents for Type 2 diabetes mellitus (T2DM) .

Enzyme Inhibition Studies

The compound has also been investigated for its enzyme inhibitory potential. For instance, research has shown that derivatives containing the benzodioxane structure exhibit significant inhibition against acetylcholinesterase and α-glucosidase enzymes. The results suggest that these compounds could serve as leads for developing treatments for conditions such as Alzheimer's disease and diabetes .

Table 1: Enzyme Inhibition Potentials of Related Compounds

Compound NameEnzyme TargetIC50 Value (µM)Reference
Compound Aα-glucosidase12.5
Compound BAcetylcholinesterase15.0
N-(...acetamide)α-glucosidase10.0

Case Study 1: Anti-Diabetic Efficacy

A study synthesized a series of N-(2,3-dihydro-1,4-benzodioxin-6-yl) derivatives and evaluated their anti-diabetic efficacy through in vitro assays. The synthesized compounds were tested for their ability to inhibit α-glucosidase activity, showing a strong correlation between structural modifications and increased inhibitory activity. The results indicated that specific substitutions on the benzodioxane ring enhance the compound's efficacy against T2DM .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-based compounds against neurodegenerative diseases. The study demonstrated that these compounds could effectively inhibit acetylcholinesterase activity, leading to increased levels of acetylcholine in synaptic clefts, which is beneficial in treating Alzheimer's disease .

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Imidazole Derivatives

Compound G856-1992 (N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(2,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide)

  • Key Differences : Replaces the furan-methyl group with a 2,5-dimethylphenyl substituent.
  • Physicochemical Properties :
Property G856-1992 Target Compound (Inferred)
Molecular Weight 395.48 g/mol ~390–400 g/mol
logP 3.31 Likely lower (~2.5–3.0)
Polar Surface Area 51.189 Ų Similar (~50–55 Ų)
H-Bond Donors 1 1
  • The furan-methyl group in the target compound may improve solubility due to furan’s oxygen atom, favoring pharmacokinetic profiles .

Heterocyclic Core Modifications

Triazole-Based Analog (N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)

  • Key Differences : Replaces imidazole with a 1,2,4-triazole ring and adds a pyridinyl substituent.
  • Physicochemical Properties: Molecular Formula: C24H20N6O3S (exact weight unavailable). Structural Impact: The triazole introduces two additional nitrogen atoms, increasing hydrogen-bond acceptors (critical for target binding) and polar surface area.
  • Implications : This modification may improve binding affinity to metalloenzymes or nucleic acids but could reduce blood-brain barrier penetration due to higher polarity .

Thiadiazole Derivatives

Thiadiazole Analog (N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-{[(4-methoxyphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide)

  • Key Differences : Replaces imidazole with a 1,3,4-thiadiazole core and a 4-methoxybenzyl substituent.
  • Physicochemical Properties :
    • Molecular Formula: C21H20N4O4S3.
    • logP Estimate: ~3.5–4.0 (due to thiadiazole’s sulfur atoms and methoxybenzyl group).
  • Implications : The thiadiazole’s electron-deficient nature may enhance reactivity toward nucleophilic targets (e.g., cysteine proteases). However, the methoxy group could introduce metabolic susceptibility via demethylation .

Notes

Data Limitations : Direct pharmacological comparisons are absent in the provided evidence; inferences are based on structural and physicochemical trends.

Synthetic Feasibility : Imidazole derivatives may offer simpler synthesis routes compared to triazole/thiadiazole analogs, impacting cost and yield .

Metabolic Considerations : Furan and methoxy groups may undergo oxidative metabolism, necessitating further stability studies .

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide is a compound that has garnered interest due to its potential biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step reactions starting from 2,3-dihydrobenzo[1,4]dioxin derivatives. The synthetic pathway includes the formation of various intermediates and can be summarized as follows:

  • Formation of Benzodioxane Derivative : The initial step involves the reaction of 2,3-dihydrobenzo[1,4]dioxin with appropriate sulfonamide or acetamide derivatives.
  • Introduction of Furan and Imidazole Moieties : The furan and imidazole rings are introduced through coupling reactions with suitable precursors.
  • Final Acetamide Formation : The final product is obtained by acetylation of the amine group present in the intermediate structures.

The compound's structure can be represented as follows:

C23H19N3O3S\text{C}_{23}\text{H}_{19}\text{N}_{3}\text{O}_{3}\text{S}

Enzyme Inhibition

Research has shown that compounds containing the benzodioxane moiety exhibit significant biological activities, particularly as enzyme inhibitors. Studies have demonstrated that related compounds can inhibit enzymes such as:

  • α-glucosidase : Important for carbohydrate metabolism and a target for Type 2 Diabetes Mellitus (T2DM) management.
  • Acetylcholinesterase (AChE) : Involved in neurotransmission and a target for Alzheimer's disease treatments.

In vitro studies indicated that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{...} exhibited substantial inhibitory activity against α-glucosidase while showing weaker inhibition against AChE .

Antitumor Activity

The compound's potential as an antitumor agent has also been explored. Sulfonamide derivatives with similar structures have demonstrated promising broad-spectrum antitumor activity compared to conventional anticancer drugs .

Case Studies and Research Findings

Several studies have evaluated the biological activities of compounds related to N-(2,3-dihydrobenzo[1,4]dioxin). Notable findings include:

StudyBiological ActivityResults
Kasimogullari et al., 2015AntitumorShowed significant cytotoxicity against cancer cell lines
Abbasi et al., 2014aAChE InhibitionModerate inhibition observed; potential for Alzheimer’s treatment
Ahmad et al., 2016HepatoprotectiveDemonstrated protective effects in liver models

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of N-(2,3-dihydrobenzo[1,4]dioxin) derivatives to target enzymes. These studies support the in vitro findings by showing favorable interactions between the compound and active sites of α-glucosidase and AChE .

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how are intermediates monitored?

The synthesis typically involves multi-step reactions, such as:

  • Coupling reactions : For example, copper-catalyzed 1,3-dipolar cycloaddition between azides and alkynes (click chemistry) to form triazole intermediates .
  • Sulfanyl-acetamide linkage formation : Thiol-ether bonds are created using nucleophilic substitution or thiol-disulfide exchange under inert conditions .
  • Purification : Column chromatography or recrystallization (e.g., ethanol) is used to isolate intermediates. Reaction progress is monitored via TLC (hexane:ethyl acetate solvent systems) and confirmed by IR spectroscopy (C=O, C-S, and NH stretches) and NMR (integration of aromatic protons and methylene groups) .

Q. Which spectroscopic and analytical techniques are critical for structural characterization?

Key methods include:

  • IR spectroscopy : Identifies functional groups (e.g., C=O at ~1670 cm⁻¹, C-S at ~700 cm⁻¹) .
  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.4 ppm, methylene groups at δ 5.3–5.5 ppm) and carbon connectivity .
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ peaks with <1 ppm error) .

Q. What biological screening approaches are recommended for initial activity assessment?

  • Enzyme inhibition assays : Target enzymes like kinases or proteases using fluorogenic substrates .
  • Receptor binding studies : Radioligand displacement assays to evaluate affinity for GPCRs or nuclear receptors .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., ambiguous NMR signals) be resolved during structural validation?

  • Crystallography : Single-crystal X-ray diffraction (using SHELX programs) resolves stereochemical ambiguities and confirms bond lengths/angles .
  • 2D NMR (COSY, HSQC) : Differentiates overlapping proton signals (e.g., diastereotopic methylene groups) .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts for comparison with experimental data .

Q. What strategies optimize reaction yields while minimizing by-products?

  • Design of Experiments (DoE) : Statistically models variables (temperature, catalyst loading) to identify optimal conditions .
  • Flow chemistry : Continuous reactors improve mixing and heat transfer for exothermic steps (e.g., diazomethane synthesis) .
  • By-product analysis : LC-MS identifies impurities, guiding solvent selection (e.g., DMF vs. THF) .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

  • Substituent variation : Modify the furan or imidazole rings (e.g., electron-withdrawing groups on phenyl rings) to probe electronic effects .
  • Pharmacophore mapping : Molecular docking (AutoDock Vina) identifies critical interactions (e.g., hydrogen bonding with catalytic lysine residues) .
  • Metabolic stability assays : Microsomal incubation (CYP450 enzymes) evaluates susceptibility to oxidation .

Q. What methodologies address low solubility in pharmacological assays?

  • Co-solvent systems : Use DMSO-PBS mixtures (<1% DMSO) to maintain compound stability .
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles (sonication/emulsion methods) to enhance bioavailability .

Data Contradiction and Validation

Q. How should researchers reconcile discrepancies between computational predictions and experimental bioactivity data?

  • Free-energy perturbation (FEP) : Refines binding affinity predictions by simulating ligand-protein dynamics .
  • Dose-response validation : Re-test activity at multiple concentrations (e.g., IC₅₀ curves) to rule out assay artifacts .

Q. What steps validate the purity of intermediates in multi-step syntheses?

  • HPLC-DAD : Quantifies purity (>95%) with UV-Vis detection .
  • Elemental analysis : Confirms C/H/N/S ratios within 0.3% of theoretical values .

Experimental Design Considerations

Q. How are reaction conditions tailored to preserve acid-sensitive functional groups?

  • pH control : Use buffered solutions (e.g., phosphate buffer at pH 7.4) during aqueous workups .
  • Mild reagents : Replace HCl with acetic acid for protonation steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.